5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine
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Overview
Description
5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with fluorine, methyl, and isopropyl groups, as well as a piperidine ring with a trifluoropropanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 2,4-diaminopyrimidine and a fluorinated aldehyde.
Substitution Reactions:
Piperidine Ring Formation: The piperidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Sulfonylation: The trifluoropropanesulfonyl group is introduced via a sulfonylation reaction using trifluoropropanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and isopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the pyrimidine ring or the piperidine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrimidines or piperidines
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-6-methylpyrimidin-4-ol
- 5-fluoro-2-((1-hydroxypropan-2-yl)oxy)benzoic acid
Uniqueness
Compared to similar compounds, 5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine is unique due to the presence of the trifluoropropanesulfonyl group and the specific substitution pattern on the pyrimidine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-fluoro-N-methyl-6-propan-2-yl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F4N4O2S/c1-11(2)14-13(17)15(22-10-21-14)23(3)12-5-4-7-24(9-12)27(25,26)8-6-16(18,19)20/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXJKTQLEBHPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)CCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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